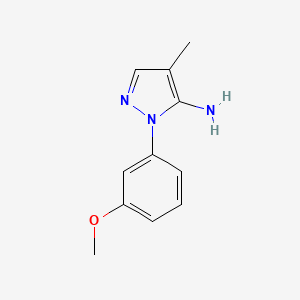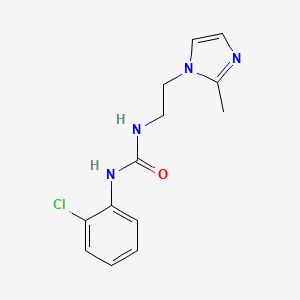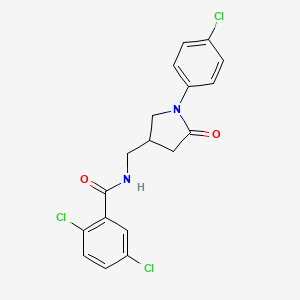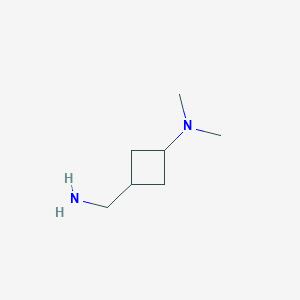
1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, also known as MPMA, is a chemical compound that belongs to the pyrazole class of compounds. MPMA has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine and its derivatives have been a focus of synthetic organic chemistry, highlighting their utility in the preparation of various pharmacologically relevant structures. For instance, Hassan et al. (2014) explored the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential of such derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been investigated, showing that these compounds could serve as effective agents against various pathogens. Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives, exhibiting significant antimicrobial activity (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Anti-inflammatory and Anti-cancer Activities
Derivatives of this compound have been assessed for their anti-inflammatory and anti-cancer activities. Kaping et al. (2016) described an environmentally friendly synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which were screened for anti-inflammatory and anti-cancer properties. The results were promising, suggesting these compounds as potential therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Corrosion Inhibition
The utility of pyrazole derivatives extends into the field of materials science, particularly in corrosion inhibition. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating that these compounds are efficient inhibitors. This research provides insights into the development of novel corrosion inhibitors for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the exploration of pyrazole derivatives as ligands for biological receptors is noteworthy. Research by Tobiishi et al. (2007) on methoxy- and fluorine-substituted analogs of O-1302, focusing on their binding affinity for the CB1 cannabinoid receptor, exemplifies the potential of these derivatives in developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-4-3-5-10(6-9)15-2/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDJUFVCSGKLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)


![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)


![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)
